Elucidating the Core Structure: A Technical Guide to 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
Elucidating the Core Structure: A Technical Guide to 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of the novel bicyclic sulfonamide, 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide. As a constrained analog of thiomorpholine, this scaffold presents significant interest for applications in medicinal chemistry and drug discovery. This document details the synthetic rationale, the suite of spectroscopic techniques for characterization, and the logical framework for data interpretation, culminating in the unambiguous confirmation of its unique bridged structure.
Introduction: The Rationale for a Bridged Scaffold
The development of novel molecular scaffolds is a cornerstone of modern drug discovery. Bicyclic systems, in particular, offer a compelling strategy for exploring chemical space by introducing conformational rigidity and novel three-dimensional exit vectors for substituent placement. The synthesis of 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide was conceptualized to create a constrained thiomorpholine dioxide isostere. Such bridged bicyclic structures are valuable as they can offer improved metabolic stability and binding affinity compared to their monocyclic counterparts. It has been noted that analogues containing bridged bicyclic thiomorpholines have shown interesting biological profiles, and the preparation of 3-thia-6-azabicyclo[3.1.1]heptane and its dioxide counterpart has been undertaken to create novel building blocks for medicinal chemistry.[1]
The elucidation of such a novel structure is a non-trivial process that relies on a multi-faceted analytical approach. This guide will walk through a logical workflow, from synthesis to the application of advanced spectroscopic techniques, demonstrating how each piece of data contributes to the final structural confirmation.
Synthetic Strategy: Constructing the Bicyclic Core
The synthesis of bicyclic sulfonamides can be approached through various strategies, including intramolecular cyclization, palladium-catalyzed carboamination reactions, and cycloaddition methodologies. For the 3-thia-6-azabicyclo[3.1.1]heptane framework, a plausible and efficient approach involves an intramolecular cyclization of a suitably functionalized precursor.
Experimental Protocol: A Representative Synthesis
A generalized protocol for the synthesis of the title compound is outlined below, based on established methodologies for related bicyclic sulfonamides.
Step 1: Synthesis of the Precursor
-
To a solution of a suitable starting material, such as a protected 3-aminocyclobutanemethanol, introduce a sulfonyl chloride moiety.
-
Subsequent functional group manipulation would yield a linear precursor containing both the amine and a reactive group positioned for intramolecular cyclization.
Step 2: Intramolecular Cyclization
-
The linear precursor is dissolved in an appropriate aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
A non-nucleophilic base (e.g., potassium carbonate or cesium carbonate) is added to facilitate the intramolecular nucleophilic substitution, leading to the formation of the bicyclic sulfonamide ring.
-
The reaction is heated to ensure completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Oxidation to the Sulfone
-
The resulting bicyclic sulfide is dissolved in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until complete oxidation to the sulfone is observed.
-
Workup and purification by column chromatography yield the final product, 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide.
Diagram of Synthetic Workflow
Caption: Generalized synthetic workflow for 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide.
Spectroscopic Elucidation: A Multi-Technique Approach
The cornerstone of structural elucidation lies in the careful acquisition and interpretation of various spectroscopic data. Each technique provides unique insights into the molecular framework.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the first step to confirm the molecular formula of the synthesized compound.
-
Expected Result: For C₅H₉NO₂S, the expected exact mass would be calculated and compared against the experimental value. A match within a small tolerance (e.g., ± 5 ppm) provides strong evidence for the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Key Absorptions:
-
Sulfone (SO₂): Two strong, characteristic stretching bands are expected, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
-
N-H Stretch: A moderate absorption around 3400-3200 cm⁻¹ would indicate the presence of the secondary amine.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of the molecule. The analysis of a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is essential. The use of modern spectroscopic techniques, including NMR and MS, is crucial for the unambiguous elucidation of such structures.[2]
The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants.
-
Expected ¹H NMR Data (Illustrative)
-
Due to the rigid bicyclic structure, the protons are expected to be in distinct chemical environments, leading to a complex spectrum.
-
The bridgehead protons would likely appear as multiplets.
-
The protons on the carbons adjacent to the nitrogen and the sulfone group would be shifted downfield.
-
The geminal and vicinal coupling constants would provide valuable information about the geometry of the rings.
-
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Expected ¹³C NMR Data (Illustrative)
-
Five distinct signals would be expected for the five carbon atoms in the bicyclic core.
-
The carbons bonded to the heteroatoms (nitrogen and sulfur) would be deshielded and appear at a lower field.
-
2D NMR experiments are critical for assembling the molecular structure from the ¹H and ¹³C data. The combined use of 1D and 2D NMR spectroscopy is a convenient and informative way to establish the structure of complex molecules.[3]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, allowing for the tracing of proton connectivity through the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is particularly important for confirming the stereochemistry of the bicyclic system, as correlations will be observed between protons that are close in space, even if they are not directly bonded. The configurations of chiral atoms in bicyclic sulfonamides have been successfully determined using NOESY-NMR.[4]
Table 1: Illustrative NMR Data Summary for 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Key HMBC Correlations | Key NOESY Correlations |
| 1 | 45.0 | 3.10 | m | C2, C5, C7 | H5, H7 |
| 2 | 58.0 | 3.50 | dd | C1, C4 | H4, H7 |
| 4 | 58.0 | 3.50 | dd | C2, C5 | H2, H5 |
| 5 | 45.0 | 3.10 | m | C1, C4, C7 | H1, H7 |
| 7 | 35.0 | 2.50 | m | C1, C2, C4, C5 | H1, H2, H4, H5 |
Note: This data is illustrative and based on spectral characteristics of similar bicyclic systems.
Diagram of NMR Elucidation Workflow
Caption: Workflow for structural elucidation using a suite of NMR techniques.
X-ray Crystallography: The Definitive Proof
While the combination of spectroscopic techniques provides a very high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of both the connectivity and the three-dimensional arrangement of the atoms in space.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the title compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.
The resulting crystal structure would definitively confirm the bicyclo[3.1.1]heptane framework, the placement of the nitrogen and sulfone groups, and the relative stereochemistry of the bridgehead protons.
Conclusion
The structural elucidation of 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide is a systematic process that relies on the logical integration of data from multiple analytical techniques. The synthesis provides the material, while mass spectrometry and IR spectroscopy confirm the molecular formula and key functional groups. The detailed connectivity and stereochemistry are pieced together through a comprehensive analysis of 1D and 2D NMR experiments. Finally, single-crystal X-ray crystallography can provide unequivocal confirmation of the proposed structure. This rigorous approach ensures the scientific integrity of novel chemical entities and is fundamental to their application in fields such as drug development.
References
-
Purder, P., Meyners, C., Sugiarto, W. O., & Hausch, F. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ResearchGate. Available at: [Link]
-
Bakibaev, A. A., Panshina, S. Y., et al. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. ResearchGate. Available at: [Link]
-
Nguyen, T. T. H., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences. Available at: [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. Available at: [Link]
-
Benet, D. (n.d.). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Longdom Publishing. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Ley, S. V., et al. (n.d.). PtCl4 Catalysed Domino Synthesis of New Fused Bicyclic Acetals - Supporting Information. University of Cambridge. Available at: [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39). Available at: [Link]
-
PubChem. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. Available at: [Link]
-
Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15). Available at: [Link]
-
Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Available at: [Link]
-
de Oliveira, B. G., et al. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-3. Available at: [Link]
-
Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2820. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses Procedure. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]
-
Request PDF. (2025). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-Oxa-6-azabicyclo[3.1.1]heptane. National Center for Biotechnology Information. Available at: [Link]
